molecular formula C20H22N6O3S B2473703 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 2034232-67-0

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2473703
CAS No.: 2034232-67-0
M. Wt: 426.5
InChI Key: VJPOWKNWMQSLMF-UHFFFAOYSA-N
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Description

This compound features a bis-dihydropyridazinone core, with distinct substituents at the 3-position of each heterocyclic ring: a cyclopropyl group on one pyridazinone and a 2,4-dimethyl-1,3-thiazol-5-yl moiety on the other. The two pyridazinone units are connected via an ethylacetamide linker. However, specific biological data for this compound are absent in the provided evidence. Its synthesis likely involves HBTU-mediated coupling, as seen in structurally related acetamide derivatives .

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-12-20(30-13(2)22-12)16-6-8-18(28)25(24-16)10-9-21-17(27)11-26-19(29)7-5-15(23-26)14-3-4-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPOWKNWMQSLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, including the formation of the pyridazinone and thiazole rings, followed by their coupling. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases due to its unique structure and biological activity.

    Pharmacology: Study of its interactions with biological targets and its effects on cellular pathways.

    Industrial Chemistry: Use as a precursor or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Structural Analog: (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042)

Key Similarities :

  • Core Structure: Both compounds share a dihydropyridazinone ring and an acetamide linker.
  • Substituents : The cyclopropyl group is present in both, suggesting a design strategy favoring steric compactness.

Key Differences :

  • Second Heterocycle : The target compound uses a 2,4-dimethylthiazole, whereas P-0042 incorporates a 5-chloro-dihydropyridazine with a pyrrolidin-3-yloxy-pyridyl group.
  • Linker : The ethyl spacer in the target compound contrasts with the pyrazole-pyridyl linkage in P-0042.

Table 1: Structural and Spectroscopic Comparison

Parameter Target Compound P-0042
Molecular Formula C₂₃H₂₅N₇O₃S C₂₄H₂₆ClN₇O₃
Molecular Weight (Da) 503.56 (calculated) 520.02 (calculated)
Key Substituents Cyclopropyl, dimethylthiazole Chloropyridazine, pyrrolidinyloxy
MS (ESI) [M+H]+ Not reported 445.2 (observed)

Research Findings and Limitations

  • Structural Insights: The cyclopropyl and thiazole groups in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., pyrrolidinyloxy in P-0042).
  • Environmental and Toxicity Data: No TRI or environmental impact studies are reported for this compound. Revisions in federal facility disclosures (e.g., manganese, zinc compounds) highlight the importance of rigorous data auditing, but these are unrelated to the target molecule .

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural features include a cyclopropyl group and multiple heterocyclic rings, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound based on recent studies and findings.

Molecular Characteristics

The molecular formula of the compound is C15H17N5O2C_{15}H_{17}N_5O_2 with a molecular weight of approximately 299.334 g/mol. The structure includes:

  • Cyclopropyl group : Provides unique steric and electronic properties.
  • Pyridazinone moiety : Implicated in various biological activities.
  • Thiazole substituent : Known for its role in enhancing biological efficacy.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this one exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Related compounds have shown effectiveness in seizure models.
  • Antitumor Properties : Structural analogs demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Some derivatives have been tested against bacterial and fungal strains.

Anticonvulsant Activity

Research indicates that compounds with similar structures have been tested for their anticonvulsant properties using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For example, a related compound demonstrated an effective dose (ED50) of 32.08 mg/kg in the MES test and 40.34 mg/kg in the scPTZ test .

Antitumor Activity

A study highlighted the cytotoxic effects of thiazole-linked compounds against A549 human lung adenocarcinoma cells, where certain derivatives exhibited IC50 values less than that of standard chemotherapy agents like doxorubicin . The presence of electron-withdrawing groups significantly enhanced the activity.

Antimicrobial Effects

The minimum inhibitory concentration (MIC) of structurally related compounds was evaluated against various pathogens. Results indicated varying degrees of activity compared to conventional antibiotics, suggesting potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the pyridazine and thiazole rings critically influence biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(6-methylpyrimidin-2-yl)acetamideContains a sulfonamide groupAntibacterial
N-(4-methylpyridin-2-yl)-2-(4-methoxyphenyl)acetamideFeatures methoxy substitutionAntitumor
2-{[1-(cyclopropylmethyl)-6-oxo-pyridazin]}Similar pyridazine structureCNS activity

These findings underscore the importance of molecular modifications in enhancing therapeutic effects.

Q & A

(Basic) What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step organic reactions, including cyclization of pyridazine and thiazole precursors followed by coupling via acetamide linkers. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are introduced via [3+2] cycloaddition or alkylation reactions under controlled temperatures (0–5°C) to minimize side products .
  • Pyridazine-thiazole coupling : Amide bond formation between the cyclopropane-functionalized pyridazine and thiazole-ethylamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization to achieve >95% purity .

(Advanced) How can researchers optimize the coupling reaction between pyridazine and thiazole moieties to improve yield?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, flow chemistry setups enable precise control of reaction kinetics and reduce byproduct formation .
  • Catalyst screening : Testing palladium or copper catalysts for cross-coupling efficiency, with real-time monitoring via HPLC to track intermediate stability .
  • Microwave-assisted synthesis : Shortening reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

(Basic) What analytical techniques are essential for characterizing this compound and its intermediates?

Critical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane integration, acetamide linker formation, and thiazole-methyl group positions .
  • HPLC-MS : To assess purity (>98%) and verify molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the pyridazine-thiazole core .

(Advanced) How should researchers resolve contradictions in bioassay data across different studies?

Contradictions may arise from assay variability or compound instability. Methodological solutions include:

  • Standardized bioassays : Repeating experiments under harmonized conditions (e.g., pH 7.4 buffer, 37°C) to control degradation .
  • Orthogonal assays : Cross-validating enzyme inhibition data with cell-based viability assays (e.g., MTT) to confirm target specificity .
  • Stability profiling : Pre-incubating the compound in assay buffers and quantifying degradation via LC-MS to adjust IC50_{50} calculations .

(Advanced) What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Molecular docking : Using AutoDock or Schrödinger to model interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • QSAR modeling : Training models on datasets of pyridazine-thiazole analogs to predict logP, solubility, and binding affinities .
  • MD simulations : Assessing conformational stability of the cyclopropane group in aqueous environments to guide derivatization .

(Advanced) How can degradation products under physiological conditions be systematically identified?

  • Forced degradation studies : Exposing the compound to hydrolytic (pH 1–13), oxidative (H2 _2O2_2), and thermal (40–80°C) stress, followed by LC-MS/MS analysis to identify breakdown products .
  • Isotope labeling : Using 13C^{13}C-labeled cyclopropane to track metabolic pathways in hepatocyte models .

(Basic) What in vitro models are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Fluorescence-based assays for kinases or proteases linked to the compound’s putative targets .
  • Cell viability screens : Using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 10–100 µM concentrations .

(Advanced) How can derivatives be designed to improve pharmacokinetic properties without compromising activity?

  • LogP optimization : Introducing polar groups (e.g., hydroxyl or amine) to reduce logP from >3 to 1–2, enhancing aqueous solubility .
  • Prodrug strategies : Masking acetamide groups with ester linkages to improve oral bioavailability .
  • Metabolic stability assays : Incubating derivatives with liver microsomes to identify sites of cytochrome P450-mediated oxidation .

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